
(2S,3S)-3-Amino-4-methylpentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-Amino-4-methylpentan-2-ol is a chiral amino alcohol with the molecular formula C6H15NO. This compound is characterized by its two stereocenters, making it an important molecule in stereochemistry. It is used in various fields, including organic synthesis, pharmaceuticals, and biotechnology, due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-4-methylpentan-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield.
Another method involves the Michael addition reactions of Ni(II) complex of chiral Gly-Schiff base . This approach is particularly useful for synthesizing derivatives suitable for solid-phase peptide coupling.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. The use of engineered bacteria containing specific enzymes, such as carbonyl reductase, allows for the large-scale production of this compound with high enantiomeric purity .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-Amino-4-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
(2S,3S)-3-Amino-4-methylpentan-2-ol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring high stereochemical purity.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-Amino-4-methylpentan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. It can modulate biochemical pathways by acting as an enzyme inhibitor or activator, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-3-Amino-4-methylpentan-2-ol
- (2R,3S)-3-Amino-4-methylpentan-2-ol
- (2R,3R)-3-Amino-4-methylpentan-2-ol
Uniqueness
(2S,3S)-3-Amino-4-methylpentan-2-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Compared to its diastereomers and enantiomers, this compound exhibits different reactivity and biological activity, making it valuable for targeted applications in synthesis and research .
Propiedades
Fórmula molecular |
C6H15NO |
|---|---|
Peso molecular |
117.19 g/mol |
Nombre IUPAC |
(2S,3S)-3-amino-4-methylpentan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-4(2)6(7)5(3)8/h4-6,8H,7H2,1-3H3/t5-,6-/m0/s1 |
Clave InChI |
FIRTUOPMCHUEIX-WDSKDSINSA-N |
SMILES isomérico |
C[C@@H]([C@H](C(C)C)N)O |
SMILES canónico |
CC(C)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




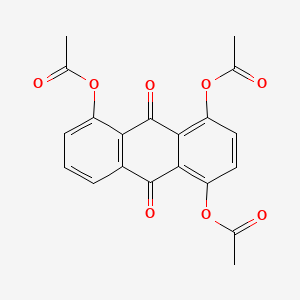
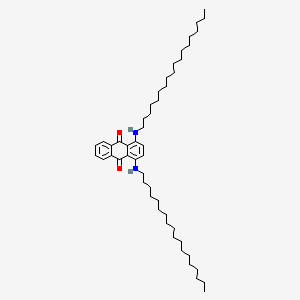
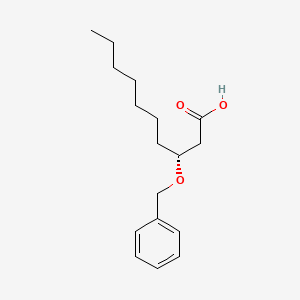
![1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one](/img/structure/B13138599.png)

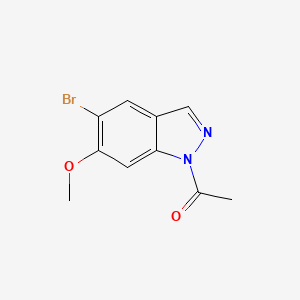
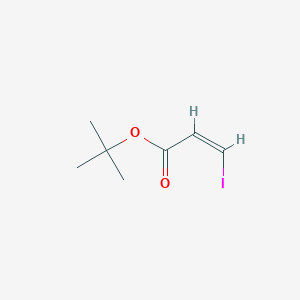
![2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B13138626.png)

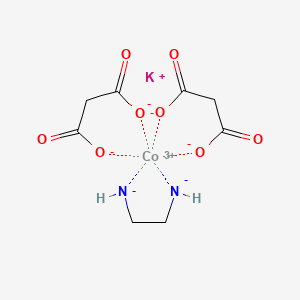

![zinc;[(1S)-5-amino-1-carboxypentyl]azanide](/img/structure/B13138653.png)
